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Compound of Interest

Compound Name: Isoamyl decanoate

Cat. No.: B1672213 Get Quote

An In-depth Technical Guide on the Role of Isoamyl Decanoate in Food Aroma

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isoamyl decanoate (also known as isopentyl decanoate or isoamyl caprate) is a fatty acid

ester that contributes to the characteristic aroma profiles of a variety of fruits and fermented

beverages.[1][2] Chemically, it is the ester formed from isoamyl alcohol and decanoic acid. Its

aroma is generally described as waxy, fruity, and sweet, with nuances of banana, cognac, and

green notes.[3] This technical guide provides a comprehensive overview of the

physicochemical properties, sensory characteristics, natural occurrence, biosynthesis, and

analytical and synthetic protocols related to isoamyl decanoate, tailored for researchers in

food science and related fields.

Physicochemical Properties
Isoamyl decanoate is a colorless to pale yellow liquid with low viscosity. It is characterized by

its relatively low boiling point and solubility in organic solvents, while being less soluble in water

due to its hydrophobic nature. A summary of its key physicochemical properties is presented in

Table 1.

Table 1: Physicochemical Properties of Isoamyl Decanoate
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Property Value References

Molecular Formula C₁₅H₃₀O₂

Molecular Weight 242.40 g/mol

CAS Number 2306-91-4

Appearance
Colorless to pale yellow clear

liquid

Boiling Point
286.00 to 287.00 °C @ 760.00

mm Hg

Specific Gravity
0.85600 to 0.86600 @ 25.00

°C

Refractive Index
1.42900 to 1.43600 @ 20.00

°C

Flash Point > 100.00 °C

Solubility in Water
0.134 mg/L @ 25 °C

(estimated)

Solubility in Organic Solvents
Soluble in ethanol and other

organic solvents

XLogP3-AA 5.9

Sensory Profile and Quantitative Aroma Data
The aroma of isoamyl decanoate is complex and contributes significantly to the sensory

experience of various foods. Its organoleptic properties are detailed in Table 2.

Table 2: Sensory Profile of Isoamyl Decanoate
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Attribute Descriptors References

Odor

Waxy, fruity, sweet, with notes

of banana, cognac, and green.

Some sources also describe it

as having brandy, rum, and

coconut nuances.

Flavor

Waxy, fruity, with notes of

banana, green, creamy,

cheesy, and fatty.

Odor and Flavor Thresholds
Specific odor and flavor threshold values for isoamyl decanoate are not readily available in

the current literature. However, for the structurally related and well-studied flavor compound,

isoamyl acetate, the flavor threshold in alcoholic beverages is reported to be in the range of 0.5

to 10 mg/L. This information can provide a general context for the potency of isoamyl esters,

though direct experimental determination for isoamyl decanoate is required for accurate

assessment.

Natural Occurrence and Usage Levels
Isoamyl decanoate is a natural constituent of several fruits and fermented products. Its

presence has been identified in apples, bananas, beer, brandy, and wine. While its presence is

confirmed, quantitative data on its concentration in these food items are scarce in the literature.

One study noted the production of 3-methylbutyl decanoate in Fenjiao banana fruit during the

later stages of ripening, although specific concentrations were not provided.

In the food industry, isoamyl decanoate is used as a flavoring agent. Recommended usage

levels in various food categories are provided in Table 3.

Table 3: Recommended Usage Levels of Isoamyl Decanoate in Food Categories
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Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)

Dairy products (excluding

category 02.0)
7.0 50.0

Fats and oils 5.0 25.0

Edible ices 10.0 50.0

Processed fruit 7.0 35.0

Confectionery 10.0 50.0

Bakery wares 10.0 50.0

Meat and meat products 2.0 10.0

Fish and fish products 2.0 10.0

Non-alcoholic beverages 5.0 50.0

Alcoholic beverages 10.0 100.0

Data sourced from The Good

Scents Company, referencing

European Food Safety

Authority (EFSA) usage levels.

Biosynthesis of Isoamyl Decanoate in Plants
The biosynthesis of isoamyl decanoate in plants involves the convergence of two distinct

metabolic pathways: the formation of isoamyl alcohol and the synthesis of decanoic acid,

followed by their esterification.

Biosynthesis of Precursors
Isoamyl Alcohol: This branched-chain alcohol is primarily derived from the catabolism of the

amino acid L-leucine via the Ehrlich pathway. This pathway involves a series of enzymatic

reactions, including transamination, decarboxylation, and reduction.

Decanoic Acid (Capric Acid): This medium-chain fatty acid is synthesized in the plastids

through the fatty acid synthesis (FAS) pathway, starting from acetyl-CoA.
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Esterification
The final step in the formation of isoamyl decanoate is the esterification of isoamyl alcohol

with decanoyl-CoA (the activated form of decanoic acid). This reaction is catalyzed by a class

of enzymes known as alcohol acyltransferases (AATs). AATs exhibit broad substrate specificity,

enabling them to utilize a variety of alcohols and acyl-CoAs to produce a diverse array of

esters. The overall biosynthetic pathway is illustrated in the following diagram.

Isoamyl Alcohol Biosynthesis (Ehrlich Pathway)

Decanoic Acid Biosynthesis (Fatty Acid Synthesis)

L-Leucine α-Ketoisocaproate
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Synthetase
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Biosynthesis of Isoamyl Decanoate

Experimental Protocols
Analysis of Isoamyl Decanoate in a Food Matrix by HS-
SPME-GC-MS
This protocol provides a general methodology for the quantitative analysis of isoamyl
decanoate in a fruit matrix. Optimization of parameters is crucial for specific applications.

Objective: To extract, identify, and quantify isoamyl decanoate from a fruit sample.

Materials:

Fruit sample
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Sodium chloride (NaCl)

Internal standard (e.g., a deuterated analog or a structurally similar ester not present in the

sample)

Deionized water

SPME fiber assembly (e.g., DVB/CAR/PDMS)

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

Sample Preparation:

Homogenize the fruit sample.

Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

Add a known amount of internal standard.

Add a saturated NaCl solution to enhance the release of volatile compounds.

Immediately seal the vial.

Headspace Solid-Phase Microextraction (HS-SPME):

Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-

30 minutes) with agitation to allow for equilibration of volatiles in the headspace.

Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to

adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few

minutes.
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Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical oven

temperature program starts at a low temperature (e.g., 40 °C), ramps up to a high

temperature (e.g., 250 °C), and holds for a period to ensure elution of all compounds.

The mass spectrometer is operated in electron ionization (EI) mode, and data can be

acquired in full scan mode for identification and selected ion monitoring (SIM) mode for

quantification.

Quantification:

Identify isoamyl decanoate by comparing its mass spectrum and retention time with that

of an authentic standard.

Quantify the concentration of isoamyl decanoate by creating a calibration curve using the

ratio of the peak area of the analyte to the peak area of the internal standard.
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Click to download full resolution via product page

HS-SPME-GC-MS Analytical Workflow

Enzymatic Synthesis of Isoamyl Decanoate
This protocol outlines a general procedure for the lipase-catalyzed synthesis of isoamyl
decanoate.
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Objective: To synthesize isoamyl decanoate from isoamyl alcohol and decanoic acid using an

immobilized lipase.

Materials:

Isoamyl alcohol

Decanoic acid

Immobilized lipase (e.g., Novozym 435)

Organic solvent (e.g., hexane or a solvent-free system)

Molecular sieves (to remove water)

Shaking incubator

Rotary evaporator

Silica gel for column chromatography

Procedure:

Reaction Setup:

In a reaction vessel, combine isoamyl alcohol and decanoic acid in a specific molar ratio

(e.g., 1:1 or with an excess of one reactant).

Add the organic solvent (if not a solvent-free system) and molecular sieves.

Add the immobilized lipase (e.g., 1-10% w/w of substrates).

Esterification Reaction:

Incubate the mixture at a controlled temperature (e.g., 40-60 °C) in a shaking incubator for

a specified duration (e.g., 24-72 hours).

Monitor the reaction progress by taking small aliquots at different time points and

analyzing them by GC.
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Product Recovery and Purification:

Once the reaction reaches equilibrium or the desired conversion, stop the reaction and

separate the immobilized enzyme by filtration.

Remove the solvent using a rotary evaporator.

Purify the resulting isoamyl decanoate from unreacted substrates and by-products using

silica gel column chromatography.

Product Confirmation:

Confirm the identity and purity of the synthesized isoamyl decanoate using techniques

such as GC-MS and NMR spectroscopy.
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Enzymatic Synthesis Workflow

Conclusion
Isoamyl decanoate is a significant contributor to the aroma of many important food products,

imparting desirable fruity and waxy notes. Understanding its chemical nature, sensory
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properties, and biosynthesis is crucial for food scientists and flavor chemists. While its

presence in various foods is established, a notable gap exists in the literature regarding its

quantitative occurrence and specific sensory thresholds. The provided experimental protocols

for analysis and synthesis offer a foundational approach for further research into this important

aroma compound. Future studies focusing on quantitative analysis in different food matrices

and the characterization of the specific enzymes involved in its biosynthesis will further

elucidate its role in food aroma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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